Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNPJNYRDHFJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347471 | |
| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-14-1 | |
| Record name | Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminopyridine and Ketoester Cyclocondensation
The most widely reported method involves the cyclocondensation of 2-aminopyridine derivatives with ethyl acetoacetate under acidic conditions. This one-pot reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization to construct the pyrido[1,2-a]pyrimidine scaffold.
Reaction Conditions:
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Catalyst: Concentrated hydrochloric acid (HCl) or acetic acid
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Solvent: Ethanol or solvent-free conditions
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Temperature: Reflux (78–80°C)
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Duration: 6–12 hours
In a representative procedure, 2-aminopyridine reacts with ethyl acetoacetate in boiling ethanol containing HCl, yielding the target compound after 8 hours with a 65% isolated yield. The methyl group at position 9 originates from ethyl acetoacetate, while the ester moiety is retained from the starting material.
Optimization Insights:
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Excess Reagents: A 1:1.5 molar ratio of 2-aminopyridine to ethyl acetoacetate improves yield by minimizing side reactions.
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Acid Strength: Higher HCl concentrations (37%) accelerate cyclization but risk hydrolyzing the ester group, necessitating careful pH monitoring.
Multicomponent Reaction (MCR) Approaches
Triethyl Methanetricarboxylate-Mediated Synthesis
Recent advances employ triethyl methanetricarboxylate (TEMT) as both solvent and acylating agent in a one-pot MCR. This method eliminates the need for separate solvent systems and simplifies reagent recovery.
Procedure Overview:
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Combine 2-aminopyridine, ethyl acetoacetate, and TEMT.
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Heat at 150°C for 3–4 hours under inert atmosphere.
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Cool and precipitate the product using ice-cold water.
Key Advantages:
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Yield Enhancement: 78% yield due to reduced intermediate isolation steps.
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Purity: TEMT suppresses dimerization byproducts, achieving >95% purity without chromatography.
Table 1: Comparative Performance of MCR vs. Classical Methods
| Parameter | Classical Method | MCR |
|---|---|---|
| Reaction Time (h) | 8 | 3 |
| Yield (%) | 65 | 78 |
| Purification Complexity | High (Chromatography) | Low (Recrystallization) |
| Scalability | Moderate | High |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
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Residence Time: 20–30 minutes at 120°C
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Pressure: 2–3 bar to maintain solvent integrity
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Throughput: 50–100 kg/day per reactor unit
Case Study: A pilot-scale setup using microchannel reactors achieved 82% yield with 99.8% purity, surpassing batch reactor performance by 15%.
Solvent Recycling Protocols
Ethanol recovery systems reduce waste and cost:
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Distillation Efficiency: 90% solvent reuse per batch
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Energy Savings: 30% reduction via heat exchanger integration
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The ethyl ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is primarily studied for its potential therapeutic applications:
- Antiviral Activity : Research indicates that this compound exhibits significant activity against HIV-1 by inhibiting the HIV-1 integrase enzyme, which is crucial for viral replication. This interaction disrupts the viral life cycle, showing promise as a lead compound for antiviral drug development.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This potential makes it a candidate for further exploration in cancer therapeutics .
- Anti-inflammatory Effects : The compound is also being evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Studies
The compound serves as a valuable scaffold for designing new drugs targeting various biological pathways:
- Enzyme Inhibition Studies : this compound is used to study interactions with specific enzymes and receptors. These studies help elucidate its mechanism of action and identify potential therapeutic targets .
- Microbial Activity : It has shown effectiveness against several bacterial strains, indicating potential applications as an antimicrobial agent. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Industrial Applications
While primarily focused on medicinal chemistry, there are emerging industrial applications:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties or novel activities, which can be useful in pharmaceuticals and agrochemicals.
- Catalysis : Its unique structure allows it to function as a catalyst in certain chemical reactions, facilitating the synthesis of other complex molecules.
Case Study 1: Antiviral Research
A study conducted on the interaction between this compound and HIV-1 integrase demonstrated that the compound effectively binds to the active site of the enzyme, inhibiting its function and reducing viral replication rates significantly compared to untreated controls.
Case Study 2: Anticancer Activity
In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines such as HeLa and MCF7. Mechanistic investigations revealed that it induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The pyridopyrimidine core is shared among several analogs, but substituent variations lead to distinct properties. Key structural analogs include:
Physicochemical Properties
- Solubility : The 9-methyl derivative has lower aqueous solubility than hydroxylated or brominated analogs due to increased hydrophobicity .
- Crystallography : Pyridopyrimidine derivatives often form hydrogen-bonded networks in crystal lattices. For example, ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate adopts a screw-boat conformation with C–H⋯O/N interactions, a feature shared across the family .
Key Research Findings and Challenges
Synthetic Limitations : The 9-methyl group complicates derivatization, requiring excess reagents and prolonged reaction times .
Therapeutic Potential: The pyridopyrimidine scaffold is versatile, with applications in analgesia, enzyme inhibition, and antimicrobial activity, but substituent optimization is critical for target specificity .
Biological Activity
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound’s molecular formula is , with a molecular weight of approximately 206.20 g/mol. Its structure features a pyrido[1,2-a]pyrimidine framework, which is characterized by a bicyclic arrangement that includes both pyridine and pyrimidine rings. The presence of an ethyl ester group at the 3-position enhances its solubility and reactivity compared to other derivatives in the same family.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways linked to apoptosis and cell proliferation.
Anticancer Activity
Research indicates that this compound has significant anticancer properties . In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. For instance:
- Cell Lines Tested : U87MG (glioma), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , demonstrating effectiveness against a range of bacterial strains. Key findings include:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 25 µg/mL.
Data Table: Summary of Biological Activities
Case Studies
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Study on Glioma Cells :
- Researchers evaluated the effects of this compound on U87MG glioma cells.
- Results indicated significant induction of apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.
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Antimicrobial Efficacy :
- A series of experiments assessed the compound's antimicrobial properties against clinical isolates.
- The results demonstrated that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain cases.
Q & A
Q. What are the standard synthetic routes for Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, and how is reactivity optimized during amidation?
The compound is synthesized via reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol. Due to reduced reactivity of the ester group in pyrido[1,2-a]pyrimidine systems, a double excess of amine and prolonged reaction times are required to achieve successful amidation. This minimizes side reactions and ensures high yields of N-(benzyl)-carboxamide derivatives .
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound and its derivatives?
Structural confirmation relies on:
- 1H NMR (400 MHz, DMSO-d6) to identify aromatic proton shifts in the pyrido-pyrimidine core and benzylamide substituents.
- Elemental analysis (e.g., EuroVector EA-3000) to validate stoichiometry.
- Melting point determination (SMP10 Stuart analyzer) for purity assessment. For chiral derivatives, polarimetry (Polamat A) is used to measure optical rotation .
Q. What preliminary biological activities have been reported for derivatives of this compound?
Derivatives exhibit analgesic activity in the "acetic acid writhings" model, with activity levels comparable to 4-hydroxyquinolin-2-one analogs. However, structural similarity does not guarantee bioisosterism, necessitating further pharmacological validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for the synthesis of nitro derivatives from this compound?
Oxidation of hydroxyimino derivatives (e.g., ethyl 9-(hydroxyimino)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) with Clayfen (K-10 montmorillonite-supported Fe(NO3)3) at ambient temperature yields nitro derivatives. Mechanistic studies using <sup>15</sup>N-labeled compounds confirm direct oxidation of the hydroxyimino group. Reaction stoichiometry must be carefully controlled to avoid side reactions like ring contraction .
Q. How do computational methods assist in predicting solubility and reactivity of this compound in drug delivery systems?
While Hansen solubility parameters (HSPs) are typically used for complex molecules (e.g., pyrido[1,2-a]pyrimidin-4-ones), group contribution methods may lack accuracy. Experimental determination of partial solubility parameters via phase equilibria or solubility tests is recommended. Computational models (DFT, MD simulations) can predict interactions with solvents or excipients, aiding microsphere formulation .
Q. What strategies resolve contradictions in bioactivity data between pyrido[1,2-a]pyrimidine and 4-hydroxyquinolin-2-one derivatives?
Discrepancies arise from differences in electronic distribution and steric hindrance. To validate bioisosterism:
- Perform docking studies to compare binding modes with target receptors.
- Use pharmacophore mapping to identify critical functional groups.
- Conduct in vivo efficacy assays (e.g., pain models) to correlate structural modifications with activity .
Q. How can crystallographic data improve the design of pyrido[1,2-a]pyrimidine-based inhibitors?
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
Reconcile differences by:
- Validating force field parameters in molecular dynamics simulations with experimental crystallographic data.
- Reassessing solvent effects in DFT calculations using implicit/explicit solvent models.
- Cross-referencing HSP predictions with experimental solubility tests in diverse solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
